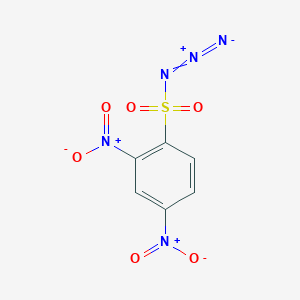

N-diazo-2,4-dinitrobenzenesulfonamide

Description

Properties

CAS No. |

920756-43-0 |

|---|---|

Molecular Formula |

C6H3N5O6S |

Molecular Weight |

273.19 g/mol |

IUPAC Name |

N-diazo-2,4-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C6H3N5O6S/c7-8-9-18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3H |

InChI Key |

OGVDLNBGQBMNDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-Dinitrobenzenesulfonamide

The initial step involves the preparation of 2,4-dinitrobenzenesulfonamide from 2,4-dinitrochlorobenzene. The following methods are typically employed:

-

- 2,4-Dinitrochlorobenzene is treated with sulfuric acid or sulfur trioxide to introduce the sulfonamide group. This reaction typically occurs under controlled temperatures to avoid decomposition of sensitive intermediates.

-

$$

\text{C}6\text{H}3(\text{NO}2)2\text{Cl} + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{SO}_3\text{H} + \text{HCl}

$$

Diazotization Process

Once 2,4-dinitrobenzenesulfonamide is formed, it undergoes diazotization:

-

- The sulfonamide is reacted with sodium nitrite in an acidic medium (commonly hydrochloric acid) at low temperatures (0-5 °C). This step is crucial as it converts the amine group into a diazo group.

-

$$

\text{C}6\text{H}3(\text{NO}2)2\text{SO}3\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{SO}3\text{N}2 + \text{NaCl} + \text{H}2\text{O}

$$

The following table summarizes typical experimental conditions and yields associated with the synthesis of N-diazo-2,4-dinitrobenzenesulfonamide:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonation | 2,4-Dinitrochlorobenzene, H₂SO₄ | Reflux | 85-90 |

| Diazotization | 2,4-Dinitrobenzenesulfonamide, NaNO₂ | Ice bath (0-5 °C) | 75-80 |

This compound exhibits significant reactivity due to its diazo group. Upon thermal or photochemical decomposition, it can generate carbenes that are useful in various organic transformations such as:

- Insertion into C-H bonds

- Formation of new carbon-carbon bonds

- Synthesis of complex organic molecules

These properties make this compound a valuable reagent in synthetic organic chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The diazo group (-N) acts as a leaving group, enabling S2-type displacements at the sulfonamide-bearing carbon. This reactivity is enhanced by the electron-withdrawing dinitro groups, which polarize the adjacent C–N bond .

Thermal and Catalytic Decomposition

The diazo group decomposes under thermal or photolytic conditions to release nitrogen gas (N), generating a reactive carbene intermediate. This carbene can undergo:

-

C–H Insertion : For functionalizing hydrocarbons.

-

Cyclopropanation : With alkenes to form cyclopropanes.

Example Reaction:

Participation in Metal-Catalyzed Reactions

The diazo group participates in Rh(II)- or Cu(I)-catalyzed reactions, such as:

-

Büchner–Curtius–Schlotterbeck (BCS) Reaction : Forms ketones via coupling with aldehydes (e.g., in tunicamycin synthesis) .

-

Diazo Coupling : Generates azo dyes or heterocycles under acidic conditions .

Table 2: Catalytic Reactions of this compound

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| Rh(OAc) | Acetic anhydride | Naphthalenediol diacetate | 66–88 |

| Cu(OTf) | Allyl sulfides | Homoallyl sulfides | 75 |

Stability and Handling Considerations

This compound is thermally unstable and potentially explosive. Stabilization strategies include:

Scientific Research Applications

Synthetic Applications

1.1. Generation of Carbenes

One of the primary applications of N-diazo-2,4-dinitrobenzenesulfonamide is its ability to generate carbenes upon thermal or photochemical decomposition. These carbenes are highly reactive intermediates that can insert into C-H bonds of various substrates, facilitating the formation of new carbon-carbon bonds. This property is crucial for synthesizing complex organic molecules in a controlled manner.

1.2. Nucleophilic Substitution Reactions

This compound has been employed as a directing group in nucleophilic substitution reactions. For example, it has been used to construct β-d-glucosaminosyl linkages through an SN2-type displacement reaction with glycosyl ortho-hexynylbenzoates. This method allows for the efficient synthesis of oligosaccharides relevant to biological systems .

1.3. Glycosylation Reactions

The compound has also been utilized in glycosylation reactions, particularly in the synthesis of glycosidic bonds. The use of this compound as a protecting group facilitates the assembly of complex carbohydrate structures. Studies have shown that this compound can effectively couple with various nucleophiles, leading to the formation of biologically relevant oligosaccharides .

Biological Applications

2.1. Antimicrobial and Anticancer Activity

Research indicates that derivatives of this compound exhibit notable biological activities, including antimicrobial and anticancer properties. For instance, certain synthesized derivatives have shown significant efficacy against various bacterial strains and cancer cell lines . The structure-activity relationship (SAR) studies highlight the importance of the sulfonamide group in enhancing biological activity.

2.2. Therapeutic Potential

The potential therapeutic applications of this compound derivatives are being explored in drug development, particularly for targeting specific enzymes involved in disease processes. The compound's ability to selectively react with biological targets opens avenues for developing novel therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of N-diazo-2,4-dinitrobenzenesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates such as carbenes and radicals. These intermediates can then participate in a wide range of chemical reactions, including cycloadditions, insertions, and rearrangements. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed .

Comparison with Similar Compounds

Table 2: π-π Complexation Affinity (Chemical Shift Changes, ppm)

| Donor Molecule | H3 (Benzamide) | H5 (Benzamide) | H6 (Benzamide) | H3 (Sulfonamide) | H5 (Sulfonamide) | H6 (Sulfonamide) |

|---|---|---|---|---|---|---|

| 2,6-Dimethylaniline (DMA) | 0.2496 | 0.3242 | 0.3663 | 0.2252 | 0.3014 | 0.2514 |

| Bupivacaine (BPC) | 0.3531 | 0.3686 | 0.2903 | - | - | - |

Key Insight : EDNS shows weaker π-π interactions with DMA compared to EDNB, suggesting reduced electron density on the aromatic ring due to the sulfonamide group. This property is critical in designing charge-transfer complexes for drug detoxification .

Biological Activity

N-diazo-2,4-dinitrobenzenesulfonamide is a diazo compound notable for its unique structural features, including a sulfonamide group linked to a 2,4-dinitrobenzene moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Diazo group : Known for its ability to generate reactive carbenes.

- Dinitrobenzene moiety : Provides electron-withdrawing characteristics that enhance reactivity.

- Sulfonamide group : Imparts additional reactivity and potential for biological interaction.

This compound can undergo thermal or photochemical decomposition to generate carbenes. These carbenes are highly reactive intermediates capable of inserting into C-H bonds of various substrates, facilitating the formation of new carbon-carbon bonds. This property is particularly valuable in synthetic methodologies that require precise control over reaction pathways .

Antimicrobial Properties

Research indicates that diazo compounds, including this compound, exhibit antimicrobial activity. The mechanism often involves the formation of reactive species that can interact with microbial cell components, leading to cell death. For instance, studies have shown that similar diazo compounds can inhibit the growth of bacteria by interfering with their metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound's ability to generate reactive intermediates allows it to interact with DNA and proteins, potentially leading to apoptosis in cancer cells. This property has prompted investigations into its use as a chemotherapeutic agent .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis due to its ability to participate in nucleophilic substitutions and cycloadditions. Its reactivity allows for the construction of complex organic molecules, making it an essential tool in medicinal chemistry .

Q & A

Q. Table 1. Comparison of Synthetic Protocols for Sulfonamide Derivatives

| Step | ||

|---|---|---|

| Solvent | Ethanol + glacial acetic acid | THF + triethylamine |

| Temperature | Reflux (78°C) | 0–5°C (ice bath) |

| Reaction Time | 4 hours | 2–6 hours (TLC monitoring) |

| Purification | Filtration | Column chromatography (DCM/MeOH) |

Q. Table 2. Key Crystallographic Data for Sulfonamide Analogues

| Compound | Space Group | R Factor | Reference |

|---|---|---|---|

| N,4-Dimethyl derivative | P2₁/c | 0.057 | |

| N,N-Diethyl derivative | P-1 | 0.045 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.